Ancriviroc

Beschreibung

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

Eigenschaften

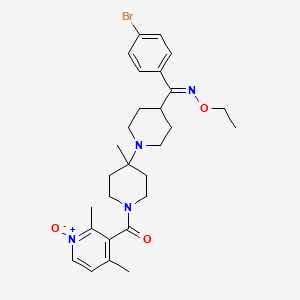

Molekularformel |

C28H37BrN4O3 |

|---|---|

Molekulargewicht |

557.5 g/mol |

IUPAC-Name |

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |

InChI-Schlüssel |

ZGDKVKUWTCGYOA-BXVZCJGGSA-N |

SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Isomerische SMILES |

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |

Kanonische SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Synonyme |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Bicyclic Framework Construction

The bicyclic scaffold of this compound is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

-

Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

-

Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

-

RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

-

Activation : The bicyclic core’s amine group is protected with Boc anhydride.

-

Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed this compound’s synthesis. Key interactions include:

Solvent and Catalyst Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst (RCM) | Grubbs I (5 mol%) | Grubbs II (3 mol%) | Grubbs II (3 mol%) |

| Solvent | DCM | Toluene | DCM |

| Yield (%) | 78 | 92 | 92 |

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

| Compound | Steps | Overall Yield (%) | Key Step Yield (%) |

|---|---|---|---|

| This compound | 9 | 12.4 | RCM (92) |

| Maraviroc | 7 | 18.7 | Ullmann (88) |

| Vicriviroc | 11 | 8.9 | Fluorination (68) |

This compound’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ancriviroc unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oximgruppe in ein Amin umwandeln.

Substitution: Die Bromphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid und Kalium-tert-butoxid werden verwendet.

Hauptprodukte:

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von CCR5-Rezeptor-Interaktionen und Antagonistenaktivität verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten durch Blockierung von CCR5-Rezeptoren auf T-Zellen.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer antiviraler Medikamente und immunmodulatorischer Therapien.

5. Wirkmechanismus

Ancriviroc entfaltet seine Wirkung, indem es selektiv an den CCR5-Rezeptor auf der Oberfläche von T-Zellen bindet. Diese Bindung verhindert die Interaktion zwischen dem HIV-1-gp120-Protein und dem CCR5-Rezeptor und blockiert so das Eindringen des Virus in die Wirtszellen . Die Hemmung von CCR5 beeinflusst auch die Migration und Aktivierung von Immunzellen, was entzündliche Reaktionen modulieren kann .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den CCR5-Rezeptor. Während andere CCR5-Antagonisten wie Maraviroc und Cenicriviroc breitere Anwendungen haben, machen die einzigartige chemische Struktur und die Bindungseigenschaften von this compound es zu einem wertvollen Werkzeug zur Untersuchung von CCR5-vermittelten Prozessen .

Zusammenfassend lässt sich sagen, dass this compound eine bedeutende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen ist. Sein einzigartiger Wirkmechanismus und seine chemischen Eigenschaften machen ihn weiterhin zu einem interessanten Thema in den Bereichen Chemie, Biologie und Medizin.

Wirkmechanismus

Ancriviroc exerts its effects by selectively binding to the CCR5 receptor on the surface of T cells. This binding prevents the interaction between the HIV-1 gp120 protein and the CCR5 receptor, thereby blocking the entry of the virus into the host cells . The inhibition of CCR5 also affects the migration and activation of immune cells, which can modulate inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Lessons Learned

- Structural Optimization : Replacing benzamide with nicotinamide in this compound improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .

- Clinical Failures : Both this compound and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .

- Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating this compound’s efficacy and specificity?

Key methodologies:

- High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .

- Calcium mobilization assays : To assess CCR5 signaling inhibition.

- Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .

- Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.